molecular formula C17H25N3O6S2 B10925378 Propan-2-yl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10925378
M. Wt: 431.5 g/mol
InChI Key: OQSINJXINNOIEZ-UHFFFAOYSA-N
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Description

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an isopropyl group, and various functional groups such as an aminocarbonyl and a piperidyl carbonyl

Preparation Methods

The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of the functional groups. The synthetic route typically starts with the preparation of the thiophene core, followed by the sequential addition of the isopropyl group, the aminocarbonyl group, and the piperidyl carbonyl group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminocarbonyl group to an amine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    ISOPROPYL 5-(AMINOCARBONYL)-2-[(CHLOROACETYL)-AMINO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar thiophene core but different functional groups, leading to distinct chemical and biological properties.

    PHENYL BORONIC ACID CONTAINING BODIPY DYES: These compounds have different core structures but share some functional groups, making them useful for comparison in terms of their chemical reactivity and applications.

Properties

Molecular Formula

C17H25N3O6S2

Molecular Weight

431.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H25N3O6S2/c1-9(2)26-17(23)12-10(3)13(14(18)21)27-16(12)19-15(22)11-5-7-20(8-6-11)28(4,24)25/h9,11H,5-8H2,1-4H3,(H2,18,21)(H,19,22)

InChI Key

OQSINJXINNOIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)N

Origin of Product

United States

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